molecular formula C15H14N4O2S B2543926 2-[1-(naphthalene-1-sulfonyl)azetidin-3-yl]-2H-1,2,3-triazole CAS No. 2191266-45-0

2-[1-(naphthalene-1-sulfonyl)azetidin-3-yl]-2H-1,2,3-triazole

Cat. No.: B2543926
CAS No.: 2191266-45-0
M. Wt: 314.36
InChI Key: HGUFCVYCOKEOHE-UHFFFAOYSA-N
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Description

2-[1-(naphthalene-1-sulfonyl)azetidin-3-yl]-2H-1,2,3-triazole is a complex organic compound that features a unique combination of a naphthalene sulfonyl group, an azetidine ring, and a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a versatile building block in the synthesis of more complex molecules.

Scientific Research Applications

2-[1-(naphthalene-1-sulfonyl)azetidin-3-yl]-2H-1,2,3-triazole has several applications in scientific research:

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(naphthalene-1-sulfonyl)azetidin-3-yl]-2H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the azetidine ring and the triazole ring separately, followed by their coupling. One common method involves the reaction of naphthalene-1-sulfonyl chloride with an azetidine derivative under basic conditions to form the sulfonylated azetidine. This intermediate is then reacted with an azide to form the triazole ring via a 1,3-dipolar cycloaddition reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(naphthalene-1-sulfonyl)azetidin-3-yl]-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove sulfonyl groups or to reduce the triazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl group or the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids or sulfoxides, while reduction could produce amines or other reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to a variety of structurally diverse compounds.

Comparison with Similar Compounds

Similar Compounds

    Azetidine derivatives: Compounds like 2,3-disubstituted 1-arylazetidines share the azetidine ring structure and exhibit similar reactivity and biological activities.

    Triazole derivatives: Compounds containing the 1,2,3-triazole ring, such as 1,2,3-triazole-based inhibitors, have comparable chemical properties and applications.

Uniqueness

2-[1-(naphthalene-1-sulfonyl)azetidin-3-yl]-2H-1,2,3-triazole is unique due to the combination of the naphthalene sulfonyl group, azetidine ring, and triazole ring in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(1-naphthalen-1-ylsulfonylazetidin-3-yl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c20-22(21,18-10-13(11-18)19-16-8-9-17-19)15-7-3-5-12-4-1-2-6-14(12)15/h1-9,13H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUFCVYCOKEOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC3=CC=CC=C32)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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